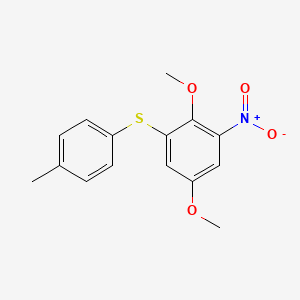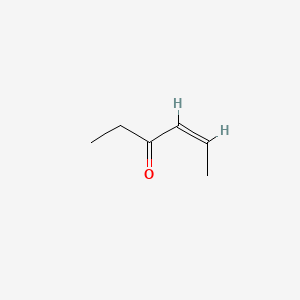
4-Hexen-3-one, (4Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexen-3-one, (4Z)- is an organic compound classified as an enone. It is characterized by the presence of a double bond between the fourth and fifth carbon atoms and a ketone functional group at the third carbon atom. This compound is known for its distinct fruity fragrance and is found naturally in various plants and fruits, including strawberries and key lime .
準備方法
Synthetic Routes and Reaction Conditions: 4-Hexen-3-one, (4Z)- can be synthesized through several methods:
Hydration of 4-hexen-2-yne: This method involves the hydration of 4-hexen-2-yne using aqueous sulfuric acid and mercuric sulfate as catalysts.
Hydrogenation of 2-hexen-5-yn-4-one: This method uses a palladium-calcium carbonate catalyst in methanol to hydrogenate 2-hexen-5-yn-4-one.
Industrial Production Methods: Industrial production of 4-Hexen-3-one, (4Z)- typically involves the above-mentioned synthetic routes, optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
4-Hexen-3-one, (4Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 4-Hexen-3-one, (4Z)- typically yields alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-Hexen-3-one, (4Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s natural occurrence in plants makes it a subject of study in plant metabolism and biochemistry.
Medicine: Its potential antibacterial properties are being explored for therapeutic applications.
Industry: Due to its fruity fragrance, it is used in the flavor and fragrance industry
作用機序
The mechanism of action of 4-Hexen-3-one, (4Z)- involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound can participate in oxidation-reduction reactions and nucleophilic substitution reactions, affecting various biochemical pathways
類似化合物との比較
特性
CAS番号 |
50396-96-8 |
|---|---|
分子式 |
C6H10O |
分子量 |
98.14 g/mol |
IUPAC名 |
(Z)-hex-4-en-3-one |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3- |
InChIキー |
FEWIGMWODIRUJM-HYXAFXHYSA-N |
異性体SMILES |
CCC(=O)/C=C\C |
正規SMILES |
CCC(=O)C=CC |
密度 |
0.855-0.861 |
物理的記述 |
Colourless to yellow liquid; pugent, acrid, metallic odour |
溶解性 |
slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


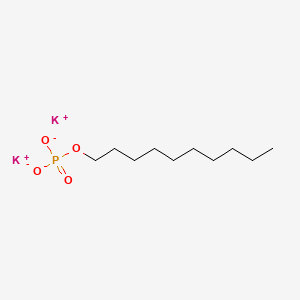
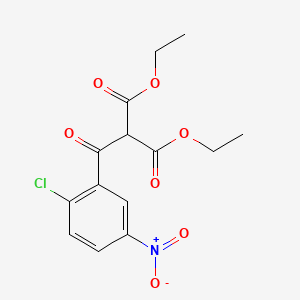
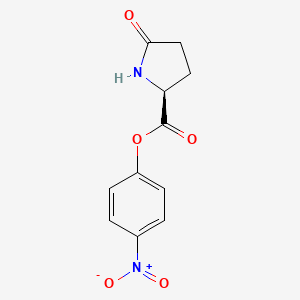

![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)
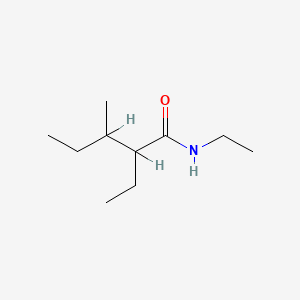

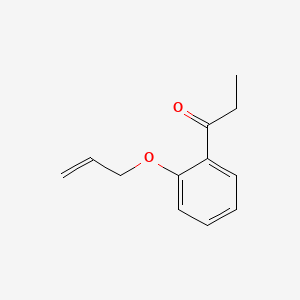
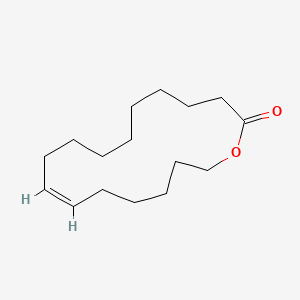

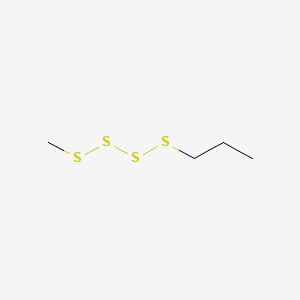
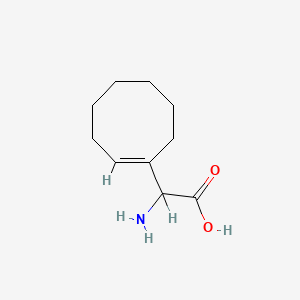
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12656368.png)
